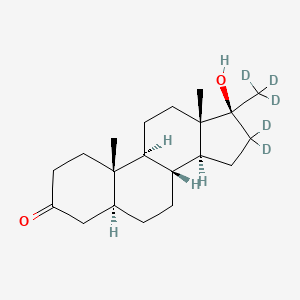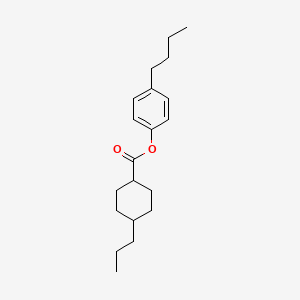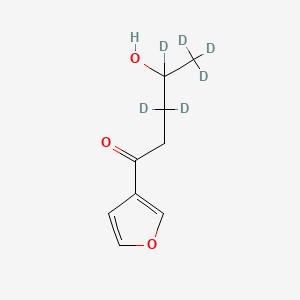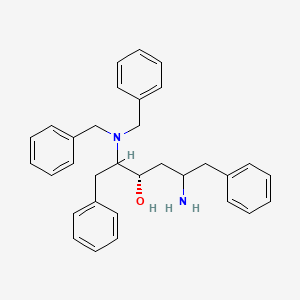![molecular formula C14H18FN B13407027 4-[(E)-2-(2-Fluoro-6-methylphenyl)vinyl]piperidine](/img/structure/B13407027.png)
4-[(E)-2-(2-Fluoro-6-methylphenyl)vinyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-2-(2-Fluoro-6-methylphenyl)vinyl]piperidine is an organic compound that belongs to the class of piperidines This compound features a piperidine ring substituted with a vinyl group that is further substituted with a 2-fluoro-6-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(2-Fluoro-6-methylphenyl)vinyl]piperidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the vinyl group with the 2-fluoro-6-methylphenyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
4-[(E)-2-(2-Fluoro-6-methylphenyl)vinyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the vinyl group to an alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes.
科学研究应用
4-[(E)-2-(2-Fluoro-6-methylphenyl)vinyl]piperidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[(E)-2-(2-Fluoro-6-methylphenyl)vinyl]piperidine involves its interaction with specific molecular targets. The vinyl group and the fluorine atom play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(4-Fluoro-2-methylphenyl)piperidine: Similar structure but lacks the vinyl group.
4-(2-Fluoro-6-methylphenyl)piperidine: Similar structure but lacks the vinyl group.
Uniqueness
4-[(E)-2-(2-Fluoro-6-methylphenyl)vinyl]piperidine is unique due to the presence of both the vinyl group and the fluorine atom, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
属性
分子式 |
C14H18FN |
|---|---|
分子量 |
219.30 g/mol |
IUPAC 名称 |
4-[(E)-2-(2-fluoro-6-methylphenyl)ethenyl]piperidine |
InChI |
InChI=1S/C14H18FN/c1-11-3-2-4-14(15)13(11)6-5-12-7-9-16-10-8-12/h2-6,12,16H,7-10H2,1H3/b6-5+ |
InChI 键 |
NAWPMZGGUSZAFP-AATRIKPKSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)F)/C=C/C2CCNCC2 |
规范 SMILES |
CC1=C(C(=CC=C1)F)C=CC2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[[1-[[1-(2-tert-butylperoxypropan-2-ylamino)-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]benzoate](/img/structure/B13406945.png)


![NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc](/img/structure/B13406978.png)
![2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine](/img/structure/B13406979.png)
![6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13406980.png)
![2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.2.1]heptane-3-carbaldehyde](/img/structure/B13406982.png)
![3-[(R)-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid](/img/structure/B13406991.png)




![Sodium 5-[(2-hydroxynaphthyl)azo]naphthalenesulphonate](/img/structure/B13407014.png)

